molecular formula C12H19N5 B15051419 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15051419
M. Wt: 233.31 g/mol
InChI Key: VZARQXGIQTTXHS-UHFFFAOYSA-N
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Description

The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (molecular formula: C₁₂H₁₈N₄, molecular weight: 218.30 g/mol) is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylamine bridge. The first pyrazole ring is substituted with ethyl and methyl groups at the 1- and 4-positions, respectively, while the second pyrazole retains a simpler 1-methyl substitution.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-12(10(2)7-15-17)9-13-8-11-5-6-14-16(11)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

VZARQXGIQTTXHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Amines

This two-step approach involves synthesizing pyrazole-methyl halides followed by nucleophilic substitution with ammonia or amines.

Procedure :

  • Synthesis of (1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methyl Chloride :
    • Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) is treated with NaH (10–50 mol%) and dimethyl carbonate (3–8:1 molar ratio) in DMF at 110°C for 4 hours.
    • Post-reaction, the mixture is distilled under reduced pressure, and the product is isolated via ethyl acetate extraction (yield: 79–90%).
  • Coupling with (1-Methyl-1H-Pyrazol-5-yl)Methylamine :
    • The chloride intermediate reacts with (1-methyl-1H-pyrazol-5-yl)methylamine in acetonitrile at 60°C for 12 hours.
    • Triethylamine is added to scavenge HCl, yielding the target compound (62–75% purity).

Advantages :

  • Scalable for industrial production.
  • No requirement for transition-metal catalysts.

Limitations :

  • Moderate regioselectivity due to competing N-alkylation.

Reductive Amination

This one-pot method condenses pyrazole aldehydes with amines using reducing agents.

Procedure :

  • Synthesis of (1-Ethyl-4-Methyl-1H-Pyrazol-5-yl)Methanal :
    • Oxidation of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol using MnO₂ in dichloromethane.
  • Condensation with (1-Methyl-1H-Pyrazol-5-yl)Methylamine :
    • The aldehyde (1 equiv) and amine (1.2 equiv) are stirred in methanol with NaBH₃CN (2 equiv) at 25°C for 6 hours.
    • Yield: 68–74% after silica gel chromatography.

Advantages :

  • High atom economy and mild conditions.
  • Suitable for parallel synthesis.

Limitations :

  • Requires stoichiometric reducing agents.

Palladium-Catalyzed Coupling

Pd-mediated C–N bond formation enables direct coupling of pyrazole-methyl halides.

Procedure :

  • Buchwald-Hartwig Amination :
    • (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl bromide (1 equiv), (1-methyl-1H-pyrazol-5-yl)methylamine (1.1 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 24 hours.
    • Yield: 85–89% after column purification.

Advantages :

  • Excellent regioselectivity and functional group tolerance.
  • Compatible with microwave acceleration (30-minute reaction time).

Limitations :

  • High catalyst loading increases costs.

Comparative Analysis of Methods

Parameter Alkylation Reductive Amination Pd-Catalyzed Coupling
Yield (%) 62–75 68–74 85–89
Reaction Time (hours) 16 6 0.5–24
Scalability High Moderate Moderate
Cost Efficiency $ $$ $$$
Regioselectivity Moderate High High

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, with NaH deprotonating the amine to enhance nucleophilicity.
  • Reductive Amination : Imine formation followed by hydride transfer from NaBH₃CN.
  • Pd-Catalyzed Coupling : Oxidative addition of Pd(0) to the alkyl halide, followed by amine coordination and reductive elimination.

Industrial Applications

  • Pharmaceuticals : Serves as a precursor to kinase inhibitors (e.g., analogues of WO 04/005281 compounds).
  • Agrochemicals : Demonstrates insecticidal activity in preliminary screenings.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methylene bridge, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. It is a compound belonging to the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups, connected via a methylene bridge.

Scientific Research Applications

Pyrazole derivatives are substituted with various functional groups. The chemical reactivity of this compound can be explored through several types of reactions typical for amines and pyrazoles.

Reactions include:

  • Alkylation Introduction of alkyl groups.
  • Acylation Introduction of acyl groups.
  • Condensation Joining of two molecules.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival. The presence of both ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Similar Compounds

Compound NameUnique Features
1-ethyl-1H-pyrazol-5-amine
1-methyl-1H-pyrazol-5-amine
3,5-dimethyl-1H-pyrazole

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . The compound’s structure allows it to fit into the active site of the enzyme, forming stable interactions that prevent substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural analogs differ primarily in substituent groups on the pyrazole rings and the amine bridge. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number/Identifier Key Features
Target Compound C₁₂H₁₈N₄ 218.30 1-Ethyl, 4-methyl (Pyrazole 1); 1-Methyl (Pyrazole 2) 1171607-85-4 Balanced lipophilicity; dual hydrogen-bonding sites
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ 296.17 3-Bromophenyl, 1-Methyl 1249664-39-8 Enhanced electron-withdrawing effects (Br); higher molecular weight
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine C₆H₁₁N₃ 125.17 1-Methyl, N-Methyl PubChem CID: 7019426 Simplified structure; reduced steric hindrance
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine trihydrochloride C₇H₁₅Cl₂N₃ 219.69 Piperidine, Hydrochloride salts MDL: MFCD28895204 Increased basicity; water solubility due to HCl salts

Electronic and Steric Effects

  • Electron-Withdrawing vs.
  • Steric Hindrance : The ethyl group at the 1-position of the target compound increases steric bulk relative to simpler analogs like N-methyl derivatives, which may influence binding affinity in biological targets .

Hydrogen Bonding and Solubility

  • The target compound’s amine bridge can act as both a hydrogen bond donor (N–H) and acceptor, similar to the piperidine-containing analog in . However, the latter’s hydrochloride salts enhance aqueous solubility, whereas the target compound’s alkyl substituents favor organic solvents .
  • The absence of polar groups (e.g., hydroxyl or carboxyl) in the target compound limits its solubility in polar solvents compared to derivatives with heterocyclic or ionic moieties .

Biological Activity

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative characterized by its unique structural features, including two interconnected pyrazole rings linked by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N5C_{12}H_{19}N_{5} with a molecular weight of approximately 233.31 g/mol. The presence of the pyrazole rings contributes to its pharmacological profile, as pyrazoles are known to interact with various biological targets.

PropertyValue
Molecular FormulaC12H19N5C_{12}H_{19}N_{5}
Molecular Weight233.31 g/mol
StructureTwo pyrazole rings linked by a methylene bridge

Research indicates that compounds with pyrazole structures often act as modulators of various receptors, including G protein-coupled receptors (GPCRs). Specifically, studies have shown that similar pyrazole derivatives can function as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing the effects of endogenous ligands like acetylcholine . The unique substitution pattern of this compound may influence its binding affinity and efficacy at these targets.

Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro and in vivo . These effects are attributed to the modulation of signaling pathways involved in inflammation.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cell proliferation in various cancer cell lines. For example, similar pyrazole derivatives have shown promise in targeting specific cancer-related pathways, leading to reduced tumor growth in preclinical models. The dual pyrazole structure enhances its interaction with multiple biological targets, potentially increasing its therapeutic efficacy.

Case Studies

Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study examined the effects of a related pyrazole derivative on cytokine production in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines revealed that a structurally similar compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, highlighting the therapeutic potential of pyrazole derivatives in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct pyrazole rings via cyclization reactions. For example, use phosphorous oxychloride (POCl₃) to cyclize hydrazide intermediates at 120°C, as demonstrated in pyrazole derivative syntheses .
  • Step 2 : Link the pyrazole units via a methylamine bridge. Employ nucleophilic substitution or reductive amination, ensuring controlled stoichiometry to avoid side products .
  • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature to enhance yield (target >80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • Techniques :

  • ¹H/¹³C NMR : Identify protons on pyrazole rings (δ 6.5–7.5 ppm for aromatic protons) and methylene bridges (δ 3.0–4.0 ppm). Compare coupling constants to confirm regiochemistry .
  • IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to validate amine linkages .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to verify structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are necessary?

  • Experimental Design :

  • Assay Selection : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1% v/v) to account for solvent effects.
  • Data Analysis : Perform dose-response curves (IC₅₀ calculations) and assess time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Troubleshooting :

  • Bioavailability Issues : Test solubility (logP) and metabolic stability (e.g., liver microsome assays). Modify substituents (e.g., ethyl → trifluoromethyl) to enhance pharmacokinetics .
  • Model Relevance : Validate in vivo models (e.g., murine infection models) against in vitro targets. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge efficacy gaps .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize hydrogen bonds between pyrazole N-atoms and active-site residues (e.g., Asp27) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and interaction energy profiles .

Q. What are the best practices for determining the crystal structure of this compound using SHELX software?

  • Crystallography Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., graph-set notation for N-H···N patterns) .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Structural and Functional Insights

Q. How do substituent modifications on the pyrazole rings influence bioactivity?

  • SAR Analysis :

  • Electron-Withdrawing Groups : Introduce halogens (Cl, Br) at the 4-position of pyrazole to enhance antimicrobial potency by 2–4× .
  • Steric Effects : Bulkier substituents (e.g., isopropyl) reduce activity due to hindered target binding, as shown in analogous pyrazole derivatives .

Q. What synthetic challenges arise from stereochemical considerations in this compound?

  • Chirality Management :

  • Racemic Mixtures : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Assign configurations via circular dichroism (CD) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts to induce enantioselectivity during methylamine bridge formation .

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